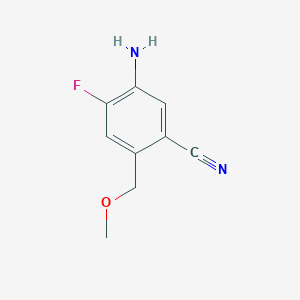![molecular formula C7H11ClFNO3 B13210371 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13210371.png)
8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a fluorine atom, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring.
Preparation Methods
The synthesis of 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the annulation of the cyclopentane ring and the formation of the spirocyclic structure. The process typically starts with readily available starting materials and involves conventional chemical transformations such as nucleophilic substitution and cyclization reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Chemical Reactions Analysis
8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. This interaction is often mediated by the unique spirocyclic structure, which allows for specific binding and selectivity .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride stands out due to its unique combination of fluorine, oxygen, and nitrogen atoms. Similar compounds include:
- 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C7H11ClFNO3 |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10FNO3.ClH/c8-7(5(10)11)2-9-1-6(7)3-12-4-6;/h9H,1-4H2,(H,10,11);1H |
InChI Key |
FESWSZFHTYTCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC2)C(CN1)(C(=O)O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


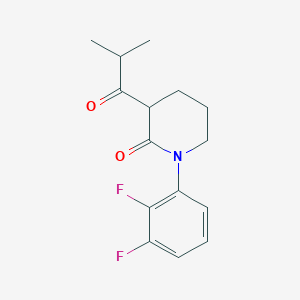
![Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13210295.png)
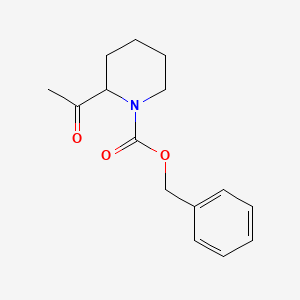

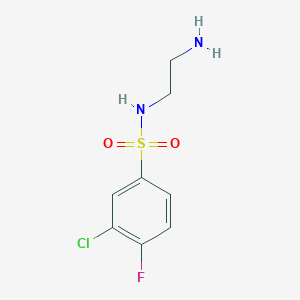
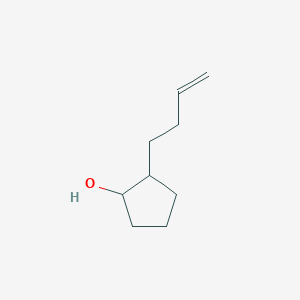
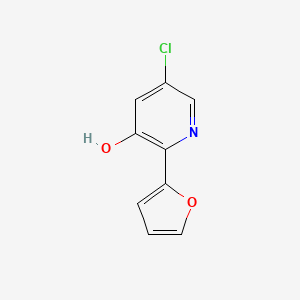
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13210323.png)
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B13210330.png)
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde](/img/structure/B13210337.png)

![11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13210372.png)

